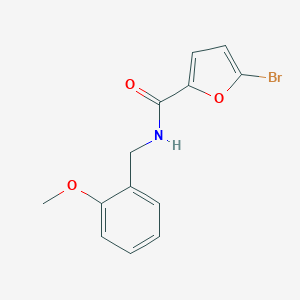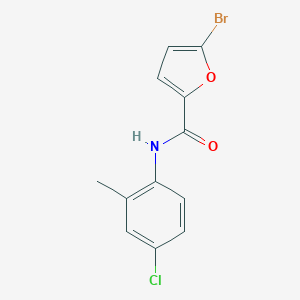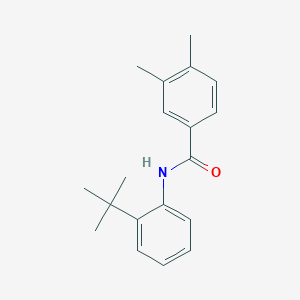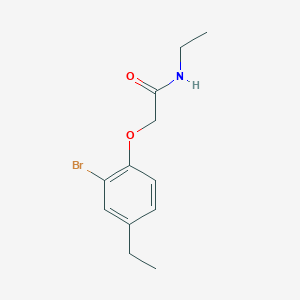![molecular formula C20H17ClN2OS B296733 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296733.png)
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B cell receptor signaling, and its inhibition has shown promising results in the treatment of B cell malignancies.
Mecanismo De Acción
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile selectively binds to the active site of BTK and inhibits its activity. BTK is a key mediator of B cell receptor signaling, and its inhibition leads to downstream inhibition of various signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately leads to apoptosis of malignant B cells.
Biochemical and physiological effects:
In addition to its effects on B cell signaling, this compound has also been shown to have anti-inflammatory effects. This is due to its inhibition of BTK in other immune cells, such as macrophages and dendritic cells, which play a role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is its specificity for BTK, which reduces off-target effects and toxicity. However, one limitation is its potential for drug resistance, as mutations in BTK can render it ineffective. Additionally, this compound may have limited efficacy in certain B cell malignancies that do not rely heavily on BTK signaling.
Direcciones Futuras
Future research on 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile could focus on its combination with other targeted therapies, such as venetoclax or lenalidomide, to enhance its efficacy and overcome drug resistance. Additionally, this compound could be studied in combination with immunotherapies, such as checkpoint inhibitors or CAR T cell therapy, to enhance the anti-tumor immune response. Finally, further exploration of this compound's anti-inflammatory effects could lead to its potential use in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with ethyl 2-oxo-2-phenylacetate to form 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form this compound.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been extensively studied for its potential use in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to apoptosis of malignant B cells. In clinical trials, this compound has demonstrated promising efficacy and safety profiles in patients with relapsed or refractory CLL and MCL.
Propiedades
Fórmula molecular |
C20H17ClN2OS |
|---|---|
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-oxo-6-(2-phenylethylsulfanyl)-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H17ClN2OS/c21-16-8-6-15(7-9-16)17-12-19(24)23-20(18(17)13-22)25-11-10-14-4-2-1-3-5-14/h1-9,17H,10-12H2,(H,23,24) |
Clave InChI |
YQBQBQDDSZMMEA-UHFFFAOYSA-N |
SMILES |
C1C(C(=C(NC1=O)SCCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1C(C(=C(NC1=O)SCCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)







![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)


![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)
![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)
